3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-fluorophenyl sulfonyl group at position 3 and a 2-methoxy-5-methylphenyl amine substituent at position 5 (Figure 1).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMIYHRVDZSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is a novel compound that has been studied for its biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A triazoloquinazoline core , which is known for its diverse biological activities.
- A sulfonamide group that enhances solubility and bioavailability.
- Substituents such as 4-fluorophenyl and 2-methoxy-5-methylphenyl , which contribute to its pharmacological properties.
Research indicates that the compound acts primarily as a multi-kinase inhibitor. It demonstrates significant binding affinity to several protein kinases involved in cell proliferation and survival pathways. The mechanisms include:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) : The compound has shown comparable activity to established inhibitors, suggesting potential use in targeting tumors with aberrant EGFR signaling.
- Induction of Apoptosis : It promotes apoptosis through upregulation of pro-apoptotic genes (e.g., caspase-3, caspase-9) and downregulation of anti-apoptotic genes (e.g., Bcl-2) .
Biological Activity Data
The biological activity of the compound has been assessed through various in vitro studies. The following table summarizes key findings:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 7.1 | Induces apoptosis |
| Kinase Inhibition | EGFR | 0.45 | Competitive inhibition |
| Kinase Inhibition | HER2 | 0.52 | Competitive inhibition |
| Kinase Inhibition | VEGFR2 | 0.67 | Competitive inhibition |
| Kinase Inhibition | CDK2 | 2.097 | Less active compared to controls |
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating the anti-proliferative effects on various cancer cell lines, the compound exhibited moderate cytotoxicity with IC50 values in the low micromolar range against HepG2 cells, indicating its potential as an anti-cancer agent .
- Apoptosis Induction : The compound was shown to significantly increase early and late apoptosis rates in treated HepG2 cells compared to untreated controls, highlighting its role in promoting programmed cell death .
- Kinase Binding Studies : Molecular docking studies revealed that the compound forms stable interactions with target kinases, suggesting a mechanism by which it can effectively inhibit their activity .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity in the target compound may enhance target binding compared to chloro-substituted analogues (e.g., ).
- Sulfonyl Group Impact: The 4-fluorophenyl sulfonyl group may confer higher metabolic stability than non-fluorinated sulfonyl analogues (e.g., phenyl sulfonyl in ).
Target Compound-Specific Challenges :
- The 4-fluorophenyl sulfonyl group requires precise control of sulfonation conditions to avoid over-oxidation.
- The 2-methoxy-5-methylphenyl amine necessitates regioselective coupling to prevent isomer formation .
Pharmacological and Mechanistic Insights
Anticancer Activity
- Structural Analogues : Compounds with methoxy or chloro substituents (Table 1) show IC₅₀ values in the low micromolar range against HepG2 and HCT-116 cells . The target compound’s fluorophenyl sulfonyl group may enhance DNA intercalation or kinase inhibition, as seen in fluorinated anticancer agents .
- Mechanism Hypothesis: Potential inhibition of topoisomerase II or EGFR tyrosine kinase, common targets for triazoloquinazolines .
Antimicrobial Potential
- Nitro- and Chloro-Substituted Analogues : Exhibit activity against E. coli and S. aureus (MIC: 2–8 µg/mL), suggesting the target compound’s fluorine substituent could broaden Gram-negative coverage .
Neuroprotective Effects
- The dimethoxyphenyl variant in demonstrates neuroprotection via antioxidant pathways, implying that the target compound’s methoxy group may contribute similarly.
Advantages and Limitations of the Target Compound
Advantages
- Enhanced Selectivity : The 2-methoxy-5-methylphenyl group may reduce off-target effects compared to simpler phenylamines.
- Improved Pharmacokinetics : Fluorine’s metabolic stability and sulfonyl group’s polarity balance may enhance oral bioavailability .
Limitations
- Synthetic Complexity : Multi-step synthesis raises production costs.
- Uncertain Toxicity : Fluorinated compounds may pose unique toxicity risks requiring extensive profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
